(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride: is a chemical compound that features a furan ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(furan-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with furan and an appropriate amine precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts: Catalysts such as triazole-gold (TA-Au) and copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of biomass-derived furan compounds can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted ethanamines .
Scientific Research Applications
(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-1-(furan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one: derivatives
2-acetylfuran: derivatives
Dihydrofurans and furans: synthesized from 1,3-dicarbonyl compounds
Uniqueness
(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a furan ring and an ethanamine group. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
(1S)-1-(furan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOJKNUGVYXLZ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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